4-Benzal-2-phenyl-5-oxazolone chemical structure and properties
4-Benzal-2-phenyl-5-oxazolone chemical structure and properties
An In-depth Technical Guide to 4-Benzal-2-phenyl-5-oxazolone: Synthesis, Reactivity, and Applications
Introduction: The Significance of the Azlactone Core
4-Benzal-2-phenyl-5-oxazolone, also known as (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, is a prominent member of the azlactone family of heterocyclic compounds.[1][2] The 5(4H)-oxazolone ring system is a five-membered heterocycle featuring both oxygen and nitrogen atoms, which imparts a unique combination of reactivity and stability.[1] This scaffold serves as a crucial building block and versatile intermediate in organic synthesis, most notably in the preparation of α-amino acids, peptides, and various other complex heterocyclic structures.[3][4][5][6] Its derivatives have garnered significant attention from the scientific community, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][7][8][9] This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and diverse applications for researchers in chemistry and drug development.
Chemical Structure and Physicochemical Properties
The structural identity and fundamental properties of 4-benzal-2-phenyl-5-oxazolone are foundational to its chemistry.
Nomenclature and Chemical Identifiers
The compound is known by several names, and its structure is unambiguously defined by various chemical identifiers.
| Identifier | Value |
| IUPAC Name | 4-benzylidene-2-phenyl-1,3-oxazol-5-one[10] |
| Synonyms | 4-Benzal-2-phenyl-5-oxazolone, (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one, Erlenmeyer azlactone[2][10] |
| CAS Number | 17606-70-1[2] |
| Molecular Formula | C₁₆H₁₁NO₂[10][11] |
| InChI Key | VFDOKJVMHZUBTN-UHFFFAOYSA-N[10] |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[10] |
Physicochemical Data
The key physical and chemical properties are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Source |
| Molecular Weight | 249.26 g/mol | [1][10] |
| Appearance | White to light yellow crystalline solid | [12][13] |
| Melting Point | 165-167 °C | [11][14] |
| Solubility | Soluble in organic solvents like ethanol and methanol; insoluble in water. | [13] |
| LogP | 2.46 - 3.6 | [10][11] |
| Flash Point | 175.6 °C | [11] |
Synthesis: The Erlenmeyer-Plöchl Reaction and Modern Innovations
The primary route for synthesizing 4-benzal-2-phenyl-5-oxazolone is the Erlenmeyer-Plöchl synthesis, a classic name reaction in organic chemistry.[1][3][5]
The Erlenmeyer-Plöchl Reaction: Mechanism and Rationale
This reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an N-acyl glycine (hippuric acid) in the presence of acetic anhydride and a weak base, typically anhydrous sodium acetate.[1][5]
-
Causality of Reagents:
-
Hippuric Acid (N-benzoyl glycine): Provides the core glycine backbone and the 2-phenyl substituent of the oxazolone ring.[1]
-
Benzaldehyde: Acts as the electrophile that condenses with the active methylene group to form the 4-benzylidene substituent.[4]
-
Acetic Anhydride: Serves a dual purpose. It functions as a powerful dehydrating agent, facilitating the initial intramolecular cyclization of hippuric acid to form the intermediate 2-phenyl-5-oxazolone. It also activates the reactants.[1][5]
-
Sodium Acetate: Acts as a weak base to deprotonate the acidic C-4 proton of the intermediate oxazolone, generating an enolate that subsequently attacks the benzaldehyde.[1]
-
The overall mechanism involves the cyclodehydration of hippuric acid to an azlactone intermediate, which then undergoes a Perkin-type condensation with benzaldehyde.
Caption: Mechanism of the Erlenmeyer-Plöchl Synthesis.
Experimental Protocol: Classical Synthesis
This protocol describes a standard laboratory procedure for the synthesis of 4-benzal-2-phenyl-5-oxazolone.
Materials:
-
Hippuric acid
-
Benzaldehyde
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
Procedure:
-
A mixture of hippuric acid (0.01 mol), benzaldehyde (0.01 mol), anhydrous sodium acetate (0.01 mol), and acetic anhydride (20 mL) is prepared in a round-bottom flask.[15]
-
The mixture is heated with stirring in an oil bath at approximately 100 °C for 2-4 hours.[15] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is poured slowly into ice-cold water with vigorous stirring.[15]
-
The resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed thoroughly with cold water and then with cold ethanol to remove unreacted starting materials and byproducts.[3]
-
The solid is purified by recrystallization from ethanol to yield light-yellow needles or crystals.[12]
Modern Synthetic Advancements
While robust, the classical method often requires harsh conditions. Modern research has focused on developing more efficient and environmentally benign protocols.
-
Catalytic Methods: Catalysts such as L-proline, zinc oxide, and polyphosphoric acid have been shown to be effective, often leading to higher yields and shorter reaction times.[1][16]
-
Solvent-Free & Microwave-Assisted Synthesis: These "green chemistry" approaches reduce or eliminate the need for volatile organic solvents and can significantly accelerate the reaction rate.
-
Continuous-Flow Synthesis: The use of microreactors offers a safe, efficient, and catalyst-free method for the Erlenmeyer-Plöchl reaction, providing rapid synthesis and high purity products.
Caption: Modern synthetic routes to 4-benzal-2-phenyl-5-oxazolone.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-benzal-2-phenyl-5-oxazolone is dominated by the strained lactone ring and the activated exocyclic double bond, making it a valuable synthon.
-
Ring-Opening Reactions: The oxazolone ring is highly susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond (C-O bond at position 1,5).[1] This reactivity is fundamental to its use in synthesis.
-
Hydrolysis: Reaction with water or base yields α-benzamido-cinnamic acid.
-
Aminolysis/Ammonolysis: Reaction with amines or ammonia opens the ring to form peptide-like structures.
-
Thiolysis: Thiols can also act as nucleophiles, cleaving the ring to form thioesters.[17]
-
-
Intermediate for Amino Acid Synthesis: The unsaturated α-acylamino acid produced from hydrolysis can be reduced (e.g., via catalytic hydrogenation) to yield the amino acid phenylalanine.[5][6] This is a classical application of the Erlenmeyer synthesis.
-
Cycloaddition Reactions: In the presence of a Lewis acid, the oxazolone can act as a 1,3-dipole, participating in cycloaddition reactions to form other five-membered heterocyclic products.[1]
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation of 4-benzal-2-phenyl-5-oxazolone.
| Spectroscopic Technique | Key Features and Wavenumbers/Shifts |
| FTIR (KBr) | ~1793, 1769 cm⁻¹ (C=O, lactone carbonyl stretching); ~1652 cm⁻¹ (C=N stretching); ~1596 cm⁻¹ (C=C stretching)[9] |
| ¹H NMR (CDCl₃) | δ ~7.21 ppm (s, 1H, olefinic =CH); δ ~7.44-8.25 ppm (m, 10H, aromatic protons)[9] |
| ¹³C NMR (CDCl₃) | Signals observed for olefinic, aromatic, and carbonyl carbons. Key signals include δ ~164.7 and ~165.1 ppm for the carbonyl and imine carbons of the ring.[9] |
| UV-Vis | Spectral data is available, showing characteristic absorbance for the conjugated system.[2][10] |
| Mass Spec (ESI-MS) | [M+H]⁺ = 250 |
Applications in Research and Development
The unique structure of 4-benzal-2-phenyl-5-oxazolone makes it and its derivatives valuable in various scientific fields, particularly in medicinal chemistry.
Medicinal Chemistry and Drug Discovery
The oxazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.
-
Anticancer Activity: Derivatives have shown significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116).[1][15]
-
Antimicrobial and Antifungal Activity: Many oxazolone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[7][8]
-
Anti-inflammatory and Antioxidant Properties: The scaffold has been investigated for its ability to inhibit enzymes like lipoxygenase and to prevent lipid peroxidation, indicating anti-inflammatory and antioxidant potential.[1][9]
-
Enzyme Inhibition: Substituted oxazolones have been developed as inhibitors for enzymes such as tyrosinase and human acetylcholinesterase (hAChE), the latter being a key target in the treatment of Alzheimer's disease.[1][18]
Agriculture and Materials Science
-
Agrochemicals: Derivatives have been explored for their potential use as fungicides, pesticides, and herbicides.[1][16][18]
-
Fluorescent Probes: The conjugated system of oxazolones can impart fluorescent properties, making them candidates for use as dyes or sensors.
Conclusion
4-Benzal-2-phenyl-5-oxazolone is a cornerstone heterocyclic compound with a rich history and a vibrant future in chemical research. Its straightforward synthesis via the Erlenmeyer-Plöchl reaction, coupled with its versatile reactivity, establishes it as an indispensable tool for organic chemists. The broad and potent biological activities exhibited by its derivatives continue to drive innovation in drug discovery and materials science, ensuring that the study of this remarkable azlactone will remain a fruitful area of investigation for years to come.
References
- 4-Benzal-2-phenyl-5-oxazolone - Benchchem. (n.d.).
- Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction - Scribd. (n.d.).
- Erlenmeyer-Plochl Azloactone Synthesis. (n.d.).
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. (n.d.).
- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.).
-
4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]
-
4-benzylidene-2-phenyl-2-oxazolin-5-one | CAS#:17606-70-1 | Chemsrc. (2025, August 25). Retrieved February 26, 2026, from [Link]
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.).
-
An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method - RSC Publishing. (2016, February 9). Retrieved February 26, 2026, from [Link]
-
4-benzylidene-2-phenyl-2-oxazolin-5-one - ChemBK. (2024, April 9). Retrieved February 26, 2026, from [Link]
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY - CORE. (n.d.).
- REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. Ahmad Momeni Tikdar. (n.d.).
-
Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst | Asian Journal of Chemistry. (2018, June 30). Retrieved February 26, 2026, from [Link]
-
reaction of 4-benzylidene-2-phenyloxazol-5(4h)-one with 3,4-dithio-toluene in the presece of triethylamine - Semantic Scholar. (n.d.). Retrieved February 26, 2026, from [Link]
- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020, July 18).
-
5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- - the NIST WebBook. (n.d.). Retrieved February 26, 2026, from [Link]
- Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl] - JOCPR. (n.d.).
-
5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - MDPI. (2020, July 11). Retrieved February 26, 2026, from [Link]
-
Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC. (2023, November 2). Retrieved February 26, 2026, from [Link]
Sources
- 1. 4-Benzal-2-phenyl-5-oxazolone | Benchchem [benchchem.com]
- 2. 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)- [webbook.nist.gov]
- 3. scribd.com [scribd.com]
- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. jocpr.com [jocpr.com]
- 9. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules [mdpi.com]
- 10. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-benzylidene-2-phenyl-2-oxazolin-5-one | CAS#:17606-70-1 | Chemsrc [chemsrc.com]
- 12. turkjps.org [turkjps.org]
- 13. chembk.com [chembk.com]
- 14. 4-苯亚甲基-2-苯基-2-噁唑英-5-酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. asianpubs.org [asianpubs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
